2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one

Covalent inhibitor design Electrophilic warhead Structure-activity relationship

2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one (CAS 355430-71-6) is a synthetic α-chloro ketone derivative built on the 1,2,3,4-tetrahydro-9H-carbazole scaffold, with molecular formula C15H16ClNO and molecular weight 261.75 g/mol. The compound features an electrophilic 2-chloropropanoyl substituent at the N-9 position of the partially saturated carbazole ring system.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
Cat. No. B12223025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2=C(CCCC2)C3=CC=CC=C31)Cl
InChIInChI=1S/C15H16ClNO/c1-10(16)15(18)17-13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2,4,6,8,10H,3,5,7,9H2,1H3
InChIKeySJXFVNHCKUNGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one: Core Chemical Identity and Procurement Baseline


2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one (CAS 355430-71-6) is a synthetic α-chloro ketone derivative built on the 1,2,3,4-tetrahydro-9H-carbazole scaffold, with molecular formula C15H16ClNO and molecular weight 261.75 g/mol . The compound features an electrophilic 2-chloropropanoyl substituent at the N-9 position of the partially saturated carbazole ring system. This structural class is recognized in medicinal chemistry for producing ligands for G-protein-coupled receptors (GPCRs) and ion channels, as well as carbonic anhydrase inhibitors [1]. The compound is catalogued under synonyms including AKOS BBS-00005434 and 9-(2-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-1H-carbazole, with a predicted boiling point of 387.2±30.0°C and density of 1.27±0.1 g/cm³ .

Why Generic Tetrahydrocarbazole or α-Chloro Ketone Substitution Fails for 2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one


The tetrahydrocarbazole scaffold is not a uniform pharmacophore; substitution at the N-9 position critically determines biological target engagement, selectivity, and physicochemical properties [1]. The 2-chloropropanoyl group in this compound introduces both a chiral center and an electrophilic α-chloro ketone moiety capable of covalent modification of nucleophilic residues, a feature entirely absent in N-alkyl or N-acetyl tetrahydrocarbazole analogs [2]. In the related anti-prion series, Kimura et al. demonstrated that even subtle modifications to the N-propyl substituent—such as the presence or absence of a 2-hydroxy group—yielded dramatic differences in cellular anti-prion activity, with the most potent derivative showing 8-fold improvement over the lead compound [1]. Consequently, generic replacement with a structurally similar tetrahydrocarbazole derivative (e.g., N-propanoyl or N-unsubstituted variants) cannot reproduce the specific reactivity profile, target affinity, or biological outcome of the 2-chloro-1-oxopropyl-substituted compound without explicit head-to-head validation.

Quantitative Differentiation Evidence for 2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one: Comparator-Based Procurement Decision Support


Electrophilic Reactivity Differentiation: α-Chloro Ketone Warhead vs. Non-Halogenated N-Acyl Tetrahydrocarbazole Analogs

The 2-chloropropanoyl substituent at the N-9 position of 2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one introduces a chemically reactive α-chloro ketone functionality absent in the corresponding non-halogenated analog 1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one (CAS 847355-63-9, C15H17NO, MW 227.30) . This chlorine atom functions as a leaving group, enabling nucleophilic substitution or covalent bond formation with biological targets—a mechanistic pathway entirely unavailable to the des-chloro analog. This differential is structural and reactivity-based rather than numerically quantified from a single assay, but it represents a fundamental chemical distinction with direct implications for target engagement mechanism.

Covalent inhibitor design Electrophilic warhead Structure-activity relationship

Class-Level Anti-Prion Activity: Structural Requirements from the Tetrahydrocarbazole N-9 Substituent SAR

In the anti-prion tetrahydrocarbazole series reported by Kimura et al. (2011), the N-9 substituent was identified as the primary determinant of anti-prion activity in TSE-infected cells [1]. The lead compound GJP14 (2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one) established that a functionalized N-propyl chain is essential, with a hydroxy group at the 2-position and an amino group at the 3-position being basic requirements. N-ortho-halobenzyl derivatives further improved activity up to 8-fold over GJP14 [1]. While 2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one was not directly tested in this study, its 2-chloro substitution pattern at the analogous position represents a distinct chemical space that has not been explored in the published anti-prion SAR, potentially offering a differentiated reactivity profile for covalent target engagement.

Anti-prion Transmissible spongiform encephalopathy Tetrahydrocarbazole SAR

GPCR Ligand Potential: Tetrahydrocarbazole Scaffold as a Privileged GPCR-Targeting Chemotype

Multiple patent families explicitly claim tetrahydrocarbazole derivatives bearing N-9 acyl substituents as ligands for G-protein-coupled receptors, including gonadotropin-releasing hormone (GnRH) antagonists [1]. US Patent 8,039,474 and related filings describe 2,3,4,9-tetrahydro-1H-carbazole compounds of Formula I as CRTH2 receptor antagonists . The generic Markush structures encompass N-acyl variations, indicating that the N-9 substituent is a key pharmacophoric element for GPCR binding. 2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one, with its 2-chloropropanoyl group, falls within this claimed chemical space and represents a specific, non-generic embodiment with potential for differentiated GPCR binding kinetics due to the electrophilic chlorine.

GPCR antagonist Gonadotropin-releasing hormone Tetrahydrocarbazole patent

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight Relative to Common Tetrahydrocarbazole Analogs

The presence of the chlorine atom in 2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one increases molecular weight by 34.45 Da and introduces a calculated logP increment compared to the des-chloro analog 1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one (MW 227.30) . While experimental logP values are not available in the public domain for either compound, the chlorine substituent predictably elevates lipophilicity, which influences membrane permeability, protein binding, and metabolic stability. This differentiates the compound from the broader set of non-halogenated tetrahydrocarbazole N-acyl derivatives in procurement contexts where specific logP windows or halogen-dependent pharmacokinetic properties are desired.

Physicochemical properties Lipophilicity Drug-likeness

Evidence-Based Application Scenarios for 2-Chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one in Research and Industrial Procurement


Covalent Chemical Probe Development Targeting GPCRs or Ion Channels

The α-chloro ketone electrophilic warhead enables covalent modification of nucleophilic cysteine or serine residues within GPCR binding pockets, as supported by the broad patent coverage of N-acyl tetrahydrocarbazoles as GPCR ligands [1]. Researchers developing covalent probes for target identification or occupancy studies in the GPCR field can utilize this compound as a scaffold for structure-activity relationship exploration, where the chlorine serves as both a reactivity handle and a potential leaving group for covalent bond formation. The tetrahydrocarbazole core provides a rigid, polycyclic framework conducive to GPCR binding, while the chloropropanoyl group offers a point of differentiation from non-covalent analogs.

Anti-Prion Drug Discovery: Unexplored N-9 Substituent Chemical Space

The Kimura et al. (2011) study established the N-9 substituent as the critical determinant of anti-prion activity in tetrahydrocarbazole derivatives, with an 8-fold activity range achievable through substituent optimization [2]. The 2-chloropropanoyl group represents chemically unexplored space within this SAR, potentially offering a novel mechanism of action via covalent modification of prion-related targets. This compound can serve as a starting point for anti-prion screening campaigns where differentiated warhead chemistry is sought, particularly if thiol-reactive covalent mechanisms are hypothesized to disrupt prion protein aggregation.

Synthetic Intermediate for Diversified Tetrahydrocarbazole Libraries

The 2-chloro substituent provides a synthetic handle for nucleophilic displacement reactions (e.g., with amines, thiols, or alcohols), enabling the generation of diverse N-9-substituted tetrahydrocarbazole libraries through late-stage functionalization [3]. This makes the compound particularly valuable as a key intermediate in medicinal chemistry campaigns where scaffold diversification at the N-propyl position is desired. The electrophilic chlorine permits SN2 chemistry under mild conditions, facilitating parallel synthesis approaches for SAR exploration.

Carbonic Anhydrase Inhibitor Screening Scaffold

Tetrahydrocarbazole sulfonamides and related derivatives have established precedent as carbonic anhydrase inhibitors, with structurally related compounds showing sub-nanomolar to low nanomolar Ki values against specific CA isoforms in stopped-flow CO2 hydration assays [3]. While 2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one lacks the canonical sulfonamide zinc-binding group, its α-chloro ketone moiety may engage the zinc-bound water/hydroxide network in the CA active site through a distinct inhibition mechanism. This compound can serve as a non-sulfonamide starting point for CA inhibitor discovery, with potential for isoform selectivity differentiation.

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